2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one
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Overview
Description
2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one is an organic compound with a cyclopropene carbon framework and two 2,4-dimethylphenyl groups attached to the 2 and 3 positions of the cyclopropene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable cyclopropenone precursor under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) to facilitate the formation of the cyclopropene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to alterations in their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenylcyclopropenone: Similar in structure but lacks the dimethyl groups on the phenyl rings.
2,3-Diphenylcycloprop-2-en-1-one: Another related compound with phenyl groups instead of 2,4-dimethylphenyl groups.
Uniqueness
2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one is unique due to the presence of the 2,4-dimethylphenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
60598-10-9 |
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Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2,3-bis(2,4-dimethylphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C19H18O/c1-11-5-7-15(13(3)9-11)17-18(19(17)20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI Key |
YBTWMWYKWCZKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C2=O)C3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
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